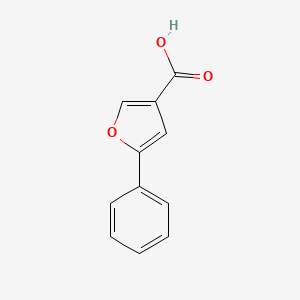
5-Phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylfuran-3-carboxylic acid: is an organic compound with the molecular formula C11H8O3 . It is a derivative of furan, a heterocyclic aromatic compound, and features a phenyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Phenylfuran-3-carboxylic acid involves the reaction of a Grignard reagent with carbon dioxide.
Sulfonium Ylide Method: Another method involves the use of sulfonium acylmethylides and acetylenic esters.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenylfuran-3-carboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- 5-Phenylfuran-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine:
- This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active furan derivatives. It is being investigated for its antibacterial and antifungal properties .
Industry:
- In the industrial sector, this compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenylfuran-3-carboxylic acid in biological systems involves its interaction with cellular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key enzymatic processes .
Comparison with Similar Compounds
2-Methyl-5-phenylfuran-3-carboxylic acid: This compound is similar in structure but has a methyl group at the 2-position, which can affect its reactivity and biological activity.
5-Formyl-2-furancarboxylic acid: This compound has a formyl group instead of a phenyl group, leading to different chemical properties and applications.
Uniqueness:
- 5-Phenylfuran-3-carboxylic acid is unique due to its phenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSAALPNWTQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
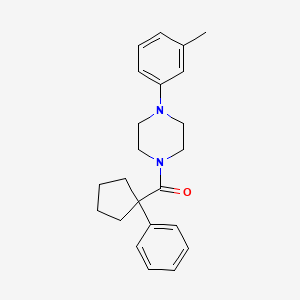

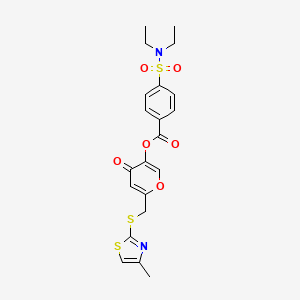
![2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2814939.png)
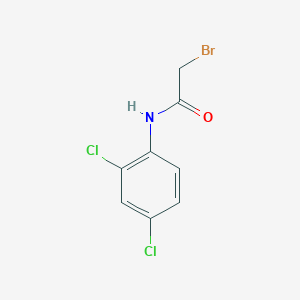
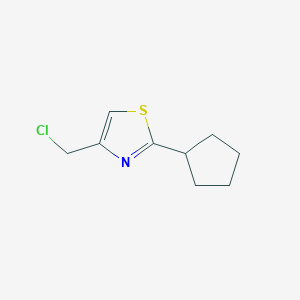
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
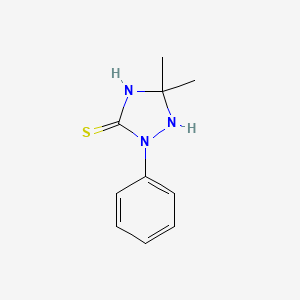
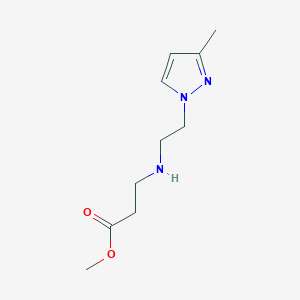
![4-propyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2814950.png)

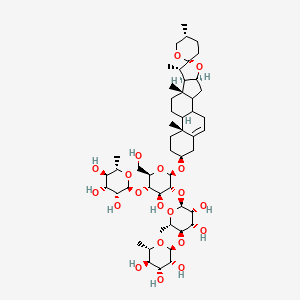
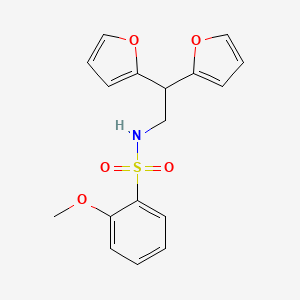
![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)
